

Spectroscopic Data of Nanangenine A: A Technical Overview

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Compound of Interest		
Compound Name:	Nanangenine A	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Nanangenine A**, a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. The structural elucidation of this natural product was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). This document presents the key spectroscopic data in a structured format and outlines the experimental protocols employed for their acquisition, serving as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionisation mass spectrometry (HRESI-MS) in positive ion mode was utilized to determine the elemental composition of **Nanangenine A**.

Parameter	Value	Reference
Ion	[M+Na]+	[1]
m/z (Observed)	305.1363	[1]
Molecular Formula	C15H22O5	[1]



Nuclear Magnetic Resonance (NMR) Spectroscopy

The one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, were crucial for establishing the planar structure and relative stereochemistry of **Nanangenine A**. The data presented below were acquired in dimethyl sulfoxide-d₆ (DMSO-d₆).

¹³C NMR Spectroscopic Data

The 13 C NMR spectrum was recorded at 125 MHz. The chemical shifts (δ) are reported in parts per million (ppm).

Position	δc (ppm)	Multiplicity	
1	38.6	CH ₂	
2	18.2	CH ₂	
3	41.5	CH ₂	
4	33.0	С	
5	55.4	СН	
6	73.1	СН	
7	137.9	СН	
8	131.9	С	
9	50.0	СН	
10	36.9	С	
11	208.5	С	
12	68.3	CH ₂	
13	21.0	CH ₃	
14	33.0	CH₃	
15	14.2	CH₃	

Data sourced from Lacey et al., 2019.[1]



¹H NMR Spectroscopic Data

The ¹H NMR spectrum was recorded at 500 MHz. The chemical shifts (δ) are reported in ppm, with multiplicity and coupling constants (J) in Hertz (Hz).

Position	δΗ (ррт)	Multiplicity	J (Hz)
1α	1.34	m	_
1β	1.44	m	
2α	1.54	m	
2β	1.54	m	
3α	1.34	m	_
3β	1.03	m	
5	1.58	d	10.5
6	4.30	t	2.5
6-OH	5.25	d	4.0
7	6.27	d	2.5
9	2.59	d	10.5
12a	4.31	d	17.0
12b	4.19	d	17.0
12-OH	5.48	t	5.5
13	0.77	S	
14	0.96	S	_
15	0.81	S	

Data sourced from Lacey et al., 2019.[1]

Experimental Protocols



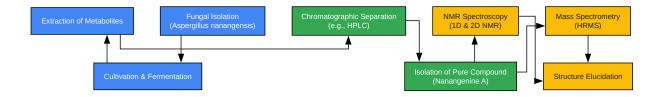
The spectroscopic data for **Nanangenine A** were obtained following the isolation of the compound from the culture broth of Aspergillus nanangensis.

NMR Spectroscopy: 1D and 2D NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts (δ) are referenced to the residual solvent signals (δ H 2.50 and δ C 39.52).

Mass Spectrometry: High-resolution mass spectra were obtained on an Agilent 6545 Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Workflow for Natural Product Discovery and Characterization

The discovery and structural elucidation of novel natural products like **Nanangenine A** follow a systematic workflow, from the initial isolation of the producing organism to the final determination of its chemical structure.



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Caption: General workflow for the isolation and structural elucidation of Nanangenine A.

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References



- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis PMC [pmc.ncbi.nlm.nih.gov]
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